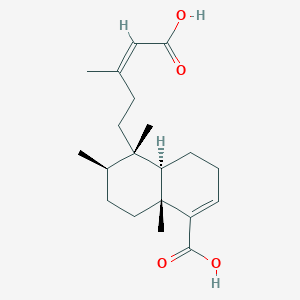
Glutinic acid(diterpene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutinic acid is a diterpene compound that is found in various plant species, including the genus Salvia. It has been studied extensively due to its potential therapeutic properties, particularly in the areas of cancer and inflammation.
Mecanismo De Acción
The mechanism of action of glutinic acid is not fully understood, but it is thought to act through a variety of pathways. It has been shown to inhibit the expression of inflammatory cytokines, such as TNF-alpha and IL-6, as well as to inhibit the activity of enzymes involved in the production of reactive oxygen species. Glutinic acid has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
Efectos Bioquímicos Y Fisiológicos
Glutinic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis, as well as to reduce the growth and metastasis of cancer cells. Glutinic acid has also been shown to improve insulin resistance and glucose tolerance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using glutinic acid in lab experiments is that it is a natural compound that can be obtained from plant sources. This makes it a potentially safer and more sustainable alternative to synthetic compounds. However, one limitation of using glutinic acid is that its purity and yield can vary depending on the method used for synthesis, which can affect the reproducibility of experiments.
Direcciones Futuras
There are many potential future directions for research on glutinic acid. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Glutinic acid has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. Another area of interest is the development of new synthesis methods for glutinic acid that can improve its purity and yield, making it a more reliable compound for research. Finally, further studies are needed to fully understand the mechanism of action of glutinic acid and to identify potential side effects or interactions with other drugs.
Conclusion:
In summary, glutinic acid is a natural compound with potential therapeutic properties in the areas of cancer, inflammation, and cardiovascular disease. Its mechanism of action is not fully understood, but it has been shown to act through a variety of pathways. Glutinic acid has many advantages as a natural compound, but its purity and yield can vary depending on the synthesis method used. Further research is needed to fully understand the potential of glutinic acid as a therapeutic agent and to identify new directions for research.
Métodos De Síntesis
Glutinic acid can be synthesized from the plant Salvia miltiorrhiza using a variety of methods, including steam distillation, Soxhlet extraction, and column chromatography. The purity and yield of the compound can vary depending on the method used, but high-quality glutinic acid can be obtained using these techniques.
Aplicaciones Científicas De Investigación
Glutinic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer effects, as well as antioxidant and neuroprotective properties. Studies have also suggested that glutinic acid may have potential as a treatment for cardiovascular disease, liver disease, and diabetes.
Propiedades
Número CAS |
146985-82-2 |
|---|---|
Nombre del producto |
Glutinic acid(diterpene) |
Fórmula molecular |
C20H30O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(4aR,5S,6R,8aR)-5-[(Z)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-13(12-17(21)22)8-10-19(3)14(2)9-11-20(4)15(18(23)24)6-5-7-16(19)20/h6,12,14,16H,5,7-11H2,1-4H3,(H,21,22)(H,23,24)/b13-12-/t14-,16-,19+,20+/m1/s1 |
Clave InChI |
FMWSHZRIJXQMOO-RUJIAIRVSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C\C(=O)O)/C)CCC=C2C(=O)O)C |
SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C |
SMILES canónico |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C |
Sinónimos |
glutinic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



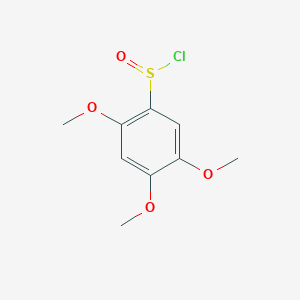
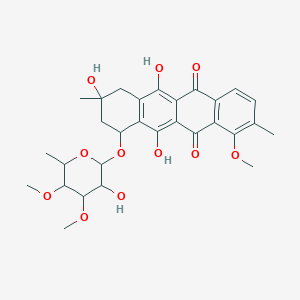

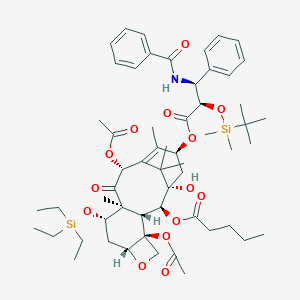
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)
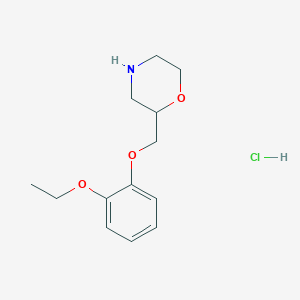
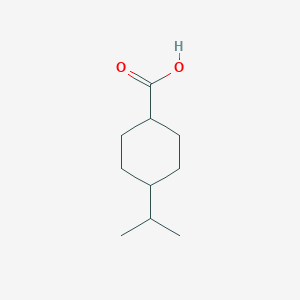
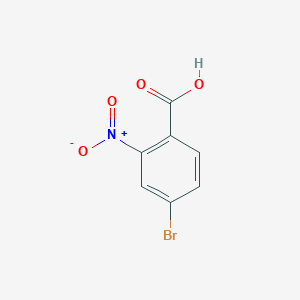
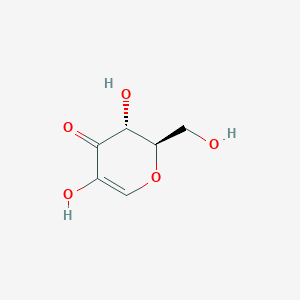
![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
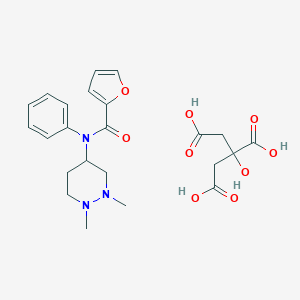
![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)
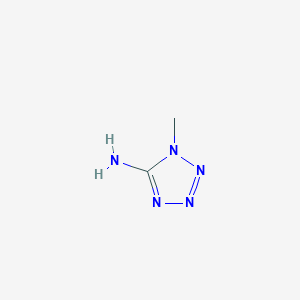
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)